molecular formula C14H6Cl9O4P B12542687 2-Chloroethyl bis(2,3,4,6-tetrachlorophenyl) phosphate CAS No. 666841-50-5

2-Chloroethyl bis(2,3,4,6-tetrachlorophenyl) phosphate

Cat. No.: B12542687
CAS No.: 666841-50-5
M. Wt: 588.2 g/mol
InChI Key: FOGISWPEUFVDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroethyl bis(2,3,4,6-tetrachlorophenyl) phosphate is an organophosphate compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of 2-Chloroethyl bis(2,3,4,6-tetrachlorophenyl) phosphate involves several stepsThe reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Chloroethyl bis(2,3,4,6-tetrachlorophenyl) phosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloroethyl bis(2,3,4,6-tetrachlorophenyl) phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloroethyl bis(2,3,4,6-tetrachlorophenyl) phosphate exerts its effects involves its interaction with specific molecular targets. The compound can undergo dechlorination and hydrolysis, leading to the formation of various metabolites. These metabolites can interact with cellular components, affecting biochemical pathways and cellular functions . The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes involved in detoxification processes.

Comparison with Similar Compounds

2-Chloroethyl bis(2,3,4,6-tetrachlorophenyl) phosphate can be compared with other organophosphate compounds such as:

Properties

CAS No.

666841-50-5

Molecular Formula

C14H6Cl9O4P

Molecular Weight

588.2 g/mol

IUPAC Name

2-chloroethyl bis(2,3,4,6-tetrachlorophenyl) phosphate

InChI

InChI=1S/C14H6Cl9O4P/c15-1-2-25-28(24,26-13-7(18)3-5(16)9(20)11(13)22)27-14-8(19)4-6(17)10(21)12(14)23/h3-4H,1-2H2

InChI Key

FOGISWPEUFVDQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)OP(=O)(OCCCl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.